molecular formula C10H10BClO4 B13147174 6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid

6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid

Cat. No.: B13147174
M. Wt: 240.45 g/mol
InChI Key: PIKUXCXGVVNMQJ-UHFFFAOYSA-N
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Description

3-(6-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is a chemical compound belonging to the class of organoboron compounds. It is characterized by the presence of a boron atom within a heterocyclic structure, specifically an oxaborole ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the chloro group with an amine can produce amine derivatives .

Scientific Research Applications

3-(6-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is unique due to its specific substitution pattern on the oxaborole ring, which can influence its reactivity and biological activity. Its combination of chloro and hydroxy substituents provides distinct chemical properties that can be leveraged in various applications .

Properties

Molecular Formula

C10H10BClO4

Molecular Weight

240.45 g/mol

IUPAC Name

3-(6-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid

InChI

InChI=1S/C10H10BClO4/c12-8-3-1-6-5-16-11(15)10(6)7(8)2-4-9(13)14/h1,3,15H,2,4-5H2,(H,13,14)

InChI Key

PIKUXCXGVVNMQJ-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2CCC(=O)O)Cl)O

Origin of Product

United States

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